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Compound of Interest

2-(4-Aminophenoxy)-2-
Compound Name:
methylpropanoic acid

Cat. No. B053002

Introduction: 2-(4-Aminophenoxy)-2-methylpropanoic acid is a molecule of interest within
the fields of medicinal chemistry and drug development. Its structure, featuring a substituted
phenoxy ring linked to a tertiary carboxylic acid moiety, makes it a potential building block for
various bioactive compounds. This technical guide aims to provide a detailed overview of the
spectroscopic characterization and synthetic methodologies related to this compound and its
close derivatives. Due to a lack of publicly available, experimentally verified spectroscopic data
for 2-(4-Aminophenoxy)-2-methylpropanoic acid, this guide will focus on the closely related
and well-characterized analogue, 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. This
analogue serves as a valuable proxy for understanding the spectroscopic features and
synthetic pathways applicable to this class of molecules.

Spectroscopic Data of 2-(4-Acetamidophenoxy)-2-
methylpropanoic acid

The following tables summarize the available spectroscopic data for 2-(4-
Acetamidophenoxy)-2-methylpropanoic acid, the N-acetylated form of the target compound.

Table 1: *C NMR Spectral Data
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Carbon Atom Chemical Shift (6, ppm)
Aromatic C-H (C-2, C-6) 1195

Aromatic C-H (C-3, C-5) 120.2

Quaternary Aromatic (C-4) 133.9

Quaternary Aromatic (C-1) 161.8

Amide Carbonyl (CONH) 167.9

Carboxylic Acid (COOH) 175.2

Quaternary Alkyl (C-7) 78.7

Methy!l (CHs) 24.5

Data sourced from a study on 2-(4-Acetamidophenoxy)-2-methylpropanoic acid.[1]

Table 2: Mass Spectrometry (MS) Data

lon m/z (Relative Intensity, %)

[M]* 237 (25%)

Data obtained via Electron lonization (EI) Mass Spectrometry.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon framework of the molecule.
Materials:
o 2-(4-Acetamidophenoxy)-2-methylpropanoic acid sample

o Deuterated solvent (e.g., DMSO-de)
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e 5mm NMR tubes
 NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:

o Sample Preparation: A sample of the compound (typically 5-20 mg) is dissolved in
approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-ds. The solution is
then transferred to a 5 mm NMR tube.

 Instrument Setup: The NMR spectrometer is configured for 13C NMR acquisition. This
includes locking onto the deuterium signal of the solvent and shimming the magnetic field to
ensure homogeneity.

e 13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired. Typical parameters
include a spectral width of 200-220 ppm, a pulse angle of 30-45 degrees, and a relaxation
delay of 2-5 seconds. A sufficient number of scans are collected to achieve an adequate
signal-to-noise ratio.

o Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier
transform. The resulting spectrum is phased, and the chemical shifts are referenced to the
residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:

o 2-(4-Acetamidophenoxy)-2-methylpropanoic acid sample

e A suitable volatile solvent (e.g., methanol, acetonitrile)

e Mass Spectrometer with an Electron lonization (El) source

Procedure:

o Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent.
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e Instrument Setup: The mass spectrometer is tuned and calibrated according to the
manufacturer's guidelines. The ionization mode is set to Electron lonization (EI).

» Data Acquisition: The sample is introduced into the ion source. The mass spectrum is
recorded over an appropriate mass range to observe the molecular ion and key fragment
ions. The data for 2-(4-Acetamidophenoxy)-2-methylpropanoic acid shows a molecular ion

peak at an m/z of 237.[1]

Synthesis Workflow

The synthesis of 2-(4-acetamidophenoxy)-2-methylpropanoic acid typically involves the
protection of the amino group of 4-aminophenol, followed by etherification and hydrolysis. The
following diagram illustrates a logical workflow for its preparation.
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Synthesis Workflow for 2-(4-Acetamidophenoxy)-2-methylpropanoic acid

Step 1: Protection

4-Aminophenol

Acetic Anhydride

4-Acetamidophenol
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Step 2: Williamso

Acetone

Ethyl 2-bromo-2-methylpropanoate

n Ether Synthesis
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Ethyl 2-(4-acetamidophenoxy)-2-methylpropanoate
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Caption: A logical workflow for the synthesis of 2-(4-Acetamidophenoxy)-2-methylpropanoic
acid.

This guide provides a foundational understanding of the spectroscopic properties and synthetic
considerations for 2-(4-aminophenoxy)-2-methylpropanoic acid by examining a closely
related analogue. The data and protocols presented herein are intended to support researchers
and scientists in the development and characterization of novel compounds within this
chemical class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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